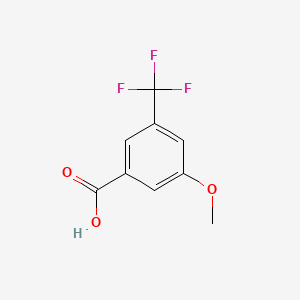

(R)-(3-氟苯基)环氧乙烷

货号 B1359168

CAS 编号:

403501-35-9

分子量: 138.14 g/mol

InChI 键: HNBRZCKMGQHNJA-QMMMGPOBSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

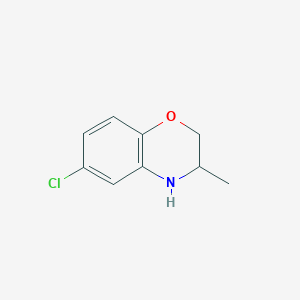

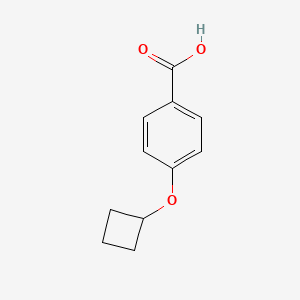

“®-(3-Fluorophenyl)oxirane” is a type of epoxide, also known as oxirane . Epoxides are cyclic ethers with a three-atom ring structure consisting of two carbon atoms and one oxygen atom . They are highly reactive due to the substantial ring strain .

Synthesis Analysis

Epoxides are typically generated by treating alkenes with peroxide-containing reagents, which donate a single oxygen atom . The synthesis of epoxides involves the reaction of ethylene with oxygen . The reaction pathways were examined by the density functional theory (DFT) method at the B3LYP/6-31+G** level .Molecular Structure Analysis

The molecular structure of “®-(3-Fluorophenyl)oxirane” would be similar to other epoxides, with a three-membered ring consisting of two carbon atoms and one oxygen atom .Chemical Reactions Analysis

Epoxides are susceptible to ring-opening reactions, which can be catalyzed by amines . The reaction of oxirane with carboxylic acid initiated by a tertiary amine is a series of parallel consecutive stages: quaternization of tertiary amine by activated oxirane; carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(3-Fluorophenyl)oxirane” would be similar to other epoxides. In general, low molecular weight epoxides are colorless and nonpolar, and often volatile .科学研究应用

手性拆分试剂

- 应用:(R)-(3-氟苯基)环氧乙烷已被用作手性拆分试剂。具体来说,(S)-2-[(R)-氟(苯基)甲基]环氧乙烷是一种对映纯化合物,已被用于测定 α-手性胺的对映体过量 (ee)。该化合物与各种 α-手性伯胺和仲胺通过区域选择性开环反应,使非对映异构体产物易于识别和定量。此类应用在分析胺的非对映体混合物中至关重要 (Rodríguez-Escrich 等人,2005)。

氟代手性子结构的合成

- 应用:该化合物在氟代手性子结构的合成中起着重要作用。例如,(R)-1-氟-3-[(4-甲苯基)亚磺酰基]-2-丙酮与重氮甲烷反应,生成 (S)-2-(氟甲基)-2-[(R)-(4-甲苯基)亚磺酰基]甲基环氧乙烷等产物。这种合成对于理解涉及氟代化合物的反应中的化学选择性和立体选择性具有重要意义 (Arnone 等人,1995)。

结构分析和构象

- 应用:该化合物已被用于研究分子结构和构象,特别是在三元环中,如环氧乙烷。该领域的研究所有助于更深入地了解键曲率、应变能和环氧乙烷的化学行为,包括与各种亲核试剂和亲电试剂的反应 (Cremer & Kraka, 1985)。

具有抗菌活性的衍生物的合成

- 应用:已经进行了研究以合成具有抗菌特性的 (R)-(3-氟苯基)环氧乙烷的衍生物。这包括 3-[(2R*)-2-[(2S*)-6-氟-3,4-二氢-2H-色满-2-基]-2-羟乙基]-脲/硫脲衍生物等化合物的开发,展示了该化合物在制药和医疗领域的潜力 (Mannam 等人,2020)。

凋亡潜力和细胞毒性研究

- 应用:(R)-(3-氟苯基)环氧乙烷和相关化合物已被研究其凋亡潜力和细胞毒性。这项研究对于理解环氧乙烷的生物相互作用和潜在治疗用途具有重要意义,尤其是在癌症研究和治疗中 (Brockmann 等人,2006)。

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-(3-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBRZCKMGQHNJA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628728 | |

| Record name | (2R)-2-(3-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(3-Fluorophenyl)oxirane | |

CAS RN |

403501-35-9 | |

| Record name | (2R)-2-(3-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(3-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)